

# Comparative safety profiles of Vicriviroc and other CCR5 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Safety Analysis of Vicriviroc and Other CCR5 Inhibitors

This guide provides a detailed comparison of the safety profiles of Vicriviroc and other prominent C-C chemokine receptor type 5 (CCR5) inhibitors, including the approved drug Maraviroc, the discontinued Aplaviroc, and the investigational antibody Leronlimab. Developed for researchers, scientists, and drug development professionals, this document synthesizes data from various clinical trials to offer an objective overview of the relative safety of these agents used primarily in the treatment of HIV-1 infection.

#### Introduction to CCR5 Inhibitors

CCR5 inhibitors represent a class of antiretroviral drugs that block the entry of R5-tropic HIV-1 into host cells by binding to the CCR5 co-receptor.[1] This mechanism of action, which targets a host protein rather than a viral enzyme, raised initial questions about the potential for class-specific side effects.[2] Over years of clinical development, distinct safety profiles have emerged for each compound within this class.

# **Comparative Safety Data**

The following tables summarize quantitative data on adverse events (AEs) and laboratory abnormalities observed in clinical trials of Vicriviroc, Maraviroc, Aplaviroc, and Leronlimab. It is important to note that these data are derived from separate clinical trials with different patient populations and study designs; therefore, direct cross-trial comparisons should be made with caution.



Table 1: Comparison of Grade 3 and 4 Adverse Events for Vicriviroc (ACTG 5211 Study)

| Adverse Event<br>Grade | Placebo (n=28) | Vicriviroc 5 mg<br>(n=30) | Vicriviroc 10<br>mg (n=30) | Vicriviroc 15<br>mg (n=30) |
|------------------------|----------------|---------------------------|----------------------------|----------------------------|
| Grade 3                | 10             | 12                        | 12                         | 15                         |
| Grade 4                | 3              | 2                         | 5                          | 2                          |

Source: Data from the Phase 2 ACTG 5211 study in treatment-experienced HIV-1-infected patients.[3]

Table 2: Hepatotoxicity Data for Aplaviroc from Discontinued Trials

| Liver Enzyme Elevation               | Aplaviroc Recipients (n=281) | Control Recipients (n=55) |
|--------------------------------------|------------------------------|---------------------------|
| Grade 2 or higher ALT                | 6.0% (17)                    | 3.6% (2)                  |
| Grade 2 or higher Total<br>Bilirubin | 10.3% (29)                   | 7.3% (4)                  |

Source: Data from two dose-ranging studies (ASCENT and EPIC) in antiretroviral-naïve HIV-infected adults, which were discontinued due to hepatotoxicity.[4]

Table 3: Overview of Leronlimab Safety in a Phase 2b/3 HIV Trial

| Adverse Event Category   | Leronlimab + OBT                 | Placebo + Failing Regimen           |
|--------------------------|----------------------------------|-------------------------------------|
| Total Adverse Events     | 175 events in 34/52 participants | Not directly compared in this phase |
| Mild Adverse Events      | 120 (68.6% of total AEs)         | Not directly compared in this phase |
| Drug-Related Serious AEs | 0                                | 0                                   |



Source: Data from a study in treatment-experienced patients with multidrug-resistant HIV-1.

OBT: Optimized Background Therapy.[5]

# Key Safety Profiles of Individual CCR5 Inhibitors Vicriviroc

Vicriviroc has demonstrated a generally acceptable safety profile in clinical trials.[6] An early Phase 2 study (ACTG 5211) raised concerns due to a higher incidence of malignancies in the Vicriviroc arms compared to placebo.[2] However, this association was not confirmed in subsequent, larger Phase 3 studies, which reported rare occurrences of malignancies with no significant difference between Vicriviroc and placebo groups.[2] In the ACTG 5211 trial, the rates of Grade 3 and 4 adverse events were comparable between the Vicriviroc and placebo groups.[3] Nine subjects in a three-year follow-up study discontinued Vicriviroc due to adverse events.[6]

#### **Maraviroc**

As the only FDA-approved CCR5 antagonist, Maraviroc has the most extensive safety data. Long-term follow-up of up to five years in treatment-experienced patients has shown that Maraviroc is generally safe and well-tolerated.[2] Although its labeling includes a boxed warning for hepatotoxicity, analyses of clinical trial data have not revealed an increased risk compared to comparator regimens.[2][7] Rates of death, hepatic failure, malignancy, and myocardial infarction have been low in long-term studies.[2]

## **Aplaviroc**

The clinical development of Aplaviroc was terminated in October 2005 due to severe, idiosyncratic hepatotoxicity observed in clinical trials.[3][8] Studies showed a higher incidence of grade 2 or higher elevations in liver enzymes (ALT and total bilirubin) in patients receiving Aplaviroc compared to control groups.[4] This severe liver toxicity ultimately led to the discontinuation of its development, highlighting hepatotoxicity as a key potential risk for this class of drugs.[3]

#### Leronlimab

Leronlimab is a humanized monoclonal antibody and CCR5 antagonist. In clinical trials for HIV, Leronlimab has been generally well tolerated, with no reported drug-related serious adverse



events (SAEs).[5][9] Most adverse events reported were mild in nature.[5] Side effects noted in early HIV trials include diarrhea, headache, swollen lymph nodes, high blood pressure, and injection site reactions.[10] Its safety profile appears favorable, with no strong safety signals identified across its use in various disease contexts, including HIV, cancer, and COVID-19.[11] [12]

## **Experimental Methodologies and Protocols**

Detailed experimental protocols are crucial for the accurate interpretation and comparison of safety data. While full proprietary protocols are not publicly available, the methodologies below are standard in antiretroviral clinical trials for assessing key safety parameters.

## **Assessment of Hepatotoxicity**

The evaluation of potential liver injury is a critical component of safety monitoring for antiretroviral drugs.

- Liver Function Tests (LFTs): Regular monitoring of serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is standard.
- Grading of Abnormalities: Hepatotoxicity is typically graded based on the elevation of LFTs relative to the upper limit of normal (ULN), as defined by trial groups like the AIDS Clinical Trials Group (ACTG). Severe hepatotoxicity (Grade 3 or 4) is often defined as an ALT or AST level greater than five times the ULN.[13]
- Inclusion/Exclusion Criteria: Clinical trials often exclude patients with significant pre-existing liver disease to minimize confounding factors, though this can limit the generalizability of the findings to populations with comorbidities like hepatitis B or C coinfection.[4]
- Monitoring Schedule: LFTs are typically performed at screening, baseline, and at regular intervals (e.g., every 4-12 weeks) throughout the trial, with more frequent monitoring if abnormalities are detected.

## **Tropism Testing**

Because CCR5 antagonists are only effective against R5-tropic HIV-1, a tropism assay must be performed before initiating treatment.



- Phenotypic Assays: The Trofile assay (or the Enhanced Sensitivity Trofile Assay) was
  considered the gold standard in the initial CCR5 antagonist clinical trials. It uses a
  pseudovirus to determine which co-receptor (CCR5, CXCR4, or both) the patient's virus uses
  for entry.[14]
- Genotypic Assays: More recently, genotypic tests, which analyze the sequence of the V3 loop of the HIV-1 gp120 envelope protein, have been validated and are now commonly used to predict co-receptor usage.[14]
- Timing: Tropism testing is recommended four to six weeks before the planned initiation of a CCR5 antagonist.[14]

# **Visualizations: Pathways and Processes**

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.



Click to download full resolution via product page

Mechanism of Action for CCR5 Inhibitors





Click to download full resolution via product page

Clinical Trial Safety Assessment Workflow





Click to download full resolution via product page

Comparative Safety Concerns of CCR5 Inhibitors



### Conclusion

The CCR5 inhibitor class presents a heterogeneous safety profile. Maraviroc, with its extensive clinical data, has established a favorable long-term safety record, making it a valuable component of antiretroviral therapy.[2] Vicriviroc also appears to be safe, with initial concerns about malignancy not substantiated in later trials.[2][6] In contrast, the development of Aplaviroc was halted due to severe hepatotoxicity, serving as a cautionary example of potential class-related toxicity.[3] Leronlimab, a monoclonal antibody, has demonstrated a good safety profile in its clinical development for HIV, with no drug-related serious adverse events reported. [5] For researchers and drug developers, these findings underscore the importance of thorough, long-term safety evaluation and highlight the specific adverse events, particularly hepatotoxicity, that warrant close monitoring in the development of new CCR5-targeting agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. CCR5 inhibitors: Emerging promising HIV therapeutic strategy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five-Year Safety Evaluation of Maraviroc in HIV-1—Infected Treatment-Experienced Patients PMC [pmc.ncbi.nlm.nih.gov]
- 3. daigonline.de [daigonline.de]
- 4. academic.oup.com [academic.oup.com]
- 5. Leronlimab Treatment for Multidrug-Resistant HIV-1 (OPTIMIZE): A Randomized, Double-Blind, Placebo-Controlled Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]



- 10. Leronlimab: What is it and is it FDA approved? Drugs.com [drugs.com]
- 11. Leronlimab 14-Week, NASH Clinical Trial Met Primary Endpoint (PDFF) and Secondary Endpoint (cT1) for Per Protocol Population in 350 mg Weekly Dose - BioSpace [biospace.com]
- 12. eatg.org [eatg.org]
- 13. academic.oup.com [academic.oup.com]
- 14. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative safety profiles of Vicriviroc and other CCR5 inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683829#comparative-safety-profiles-of-vicriviroc-and-other-ccr5-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com